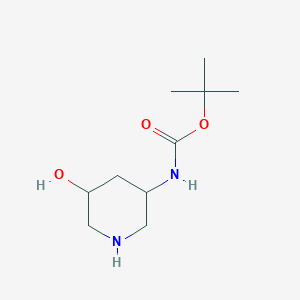

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Description

The exact mass of the compound tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMJZHSDAYCYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502766-14-4 | |

| Record name | tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate" synthesis

An In-depth Technical Guide to the Synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Introduction: A Versatile Heterocyclic Building Block

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is a valuable bifunctional heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its structure, featuring a piperidine scaffold substituted with a hydroxyl group and a Boc-protected amine, makes it a crucial intermediate for synthesizing a wide array of complex molecules, particularly those with therapeutic potential. The orthogonal nature of the hydroxyl group and the protected amine allows for selective functionalization, providing a gateway to diverse chemical architectures.

This guide offers a comprehensive overview of the primary synthetic strategies for preparing this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the most prevalent methods.

Physicochemical Properties

A summary of the key computed properties for tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is presented below.[1]

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate |

| CAS Number | 1502766-14-4 |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CNC1)O |

Core Synthetic Strategies: Navigating the Pathways

The synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate presents two main challenges: the regioselective introduction of the amino and hydroxyl groups onto the piperidine ring and the control of the relative stereochemistry (cis vs. trans) of these substituents. Two principal retrosynthetic approaches dominate the literature: the reduction of a 5-oxopiperidine precursor and the hydrogenation of a functionalized pyridine ring.

Caption: High-level overview of the primary synthetic routes.

Route 1: Stereoselective Reduction of a Ketone Precursor

This is arguably the most common and adaptable route, offering good control over the final product. The key step is the reduction of a ketone, which directly installs the hydroxyl group. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Causality Behind Experimental Choices

The synthesis begins with the preparation of the key intermediate, tert-butyl N-(5-oxopiperidin-3-yl)carbamate. This is typically achieved by protecting a commercially available 3-aminopiperidine derivative, followed by oxidation of the piperidine ring at the 5-position. The crucial reduction step requires a reagent that is selective for the ketone in the presence of the carbamate group. Sodium borohydride (NaBH₄) is an ideal choice due to its mild nature and excellent chemoselectivity for aldehydes and ketones over esters and carbamates.

Caption: Workflow for the ketone reduction synthesis route.

Experimental Protocol: Route 1

Step 1: Synthesis of tert-butyl N-(piperidin-3-yl)carbamate

-

To a solution of 3-aminopiperidine dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like triethylamine (TEA) or sodium hydroxide (2.5 eq) to neutralize the hydrochloride salt.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. If using DCM, wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected piperidine, often as a solid or oil that can be used without further purification.[2]

Step 2: Oxidation to tert-butyl N-(5-oxopiperidin-3-yl)carbamate

Note: This step often involves protecting the piperidine nitrogen first (e.g., with a benzyl or Cbz group), followed by oxidation and subsequent deprotection. A direct oxidation can be challenging. A more direct approach starts from a precursor where the ketone is already present or easily formed.

Step 3: Reduction to tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

-

Dissolve tert-butyl N-(5-oxopiperidin-3-yl)carbamate (1.0 eq) in a protic solvent like methanol (MeOH) or ethanol (EtOH).

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5-2.0 eq) slowly in small portions. The addition is exothermic and may cause gas evolution.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Remove the bulk of the organic solvent via rotary evaporation.

-

Extract the aqueous residue multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product will be a mixture of cis and trans diastereomers. Purify via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes or methanol in DCM) to isolate the desired diastereomer(s).

Route 2: Catalytic Hydrogenation of a Pyridine Precursor

This strategy builds the saturated piperidine ring from an aromatic pyridine starting material. It is particularly useful when appropriately substituted pyridines are readily available. The core of this method is the reduction of the pyridine ring, which is typically accomplished through catalytic hydrogenation.

Causality Behind Experimental Choices

The choice of starting material is critical. A compound like 3-hydroxypyridine can be a starting point.[3] The synthesis involves protecting the hydroxyl and/or a subsequently introduced amino group, followed by the challenging reduction of the aromatic ring. Catalytic hydrogenation is the method of choice. Rhodium on carbon (Rh/C) is often more effective than Palladium (Pd/C) or Platinum (PtO₂) for reducing pyridine rings, especially under milder conditions. The reaction is typically run under a positive pressure of hydrogen gas. The stereochemical outcome can be influenced by the catalyst and the substitution pattern on the ring.

Caption: Workflow for the pyridine hydrogenation synthesis route.

Experimental Protocol: Route 2

(Based on a multi-step sequence starting from 3-hydroxypyridine)

Step 1: Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine

-

In a high-pressure reaction vessel (autoclave), charge 3-hydroxypyridine (1.0 eq), a suitable catalyst such as 5% Rhodium on carbon (Rh/C, ~1-2 mol%), and a solvent like water or ethanol.[3]

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5 MPa).[3]

-

Heat the mixture to a specified temperature (e.g., 90 °C) and stir for an extended period (24-48 hours).[3]

-

After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-hydroxypiperidine, which can be purified by distillation or used directly.[3]

Subsequent steps would involve converting the 3-hydroxypiperidine to a 3-amino-5-hydroxy derivative, which is a non-trivial multi-step process itself, potentially involving protection, oxidation, oximation, and reduction. A more direct, though less commonly cited, approach would be the hydrogenation of a pre-functionalized 3-amino-5-hydroxypyridine derivative.

Step 2: Selective Boc Protection

-

Assuming the successful synthesis of 3-amino-5-hydroxypiperidine, dissolve the diamine (1.0 eq) in a solvent mixture (e.g., THF/water).

-

Add a base such as sodium bicarbonate or triethylamine (1.5 eq).

-

Cool to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 eq) dropwise or as a solution in THF. The key to selectivity is the sub-stoichiometric use of the protecting agent, leveraging the differential nucleophilicity of the two amino groups if they were different, or achieving mono-protection under controlled conditions.

-

Stir at room temperature overnight.

-

Perform a standard aqueous workup and extract with an organic solvent.

-

Purify the crude product by column chromatography to isolate tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Ketone Reduction | Route 2: Pyridine Hydrogenation |

| Starting Materials | 3-Aminopiperidine derivatives | Substituted pyridines (e.g., 3-hydroxypyridine) |

| Key Transformation | Ketone reduction (NaBH₄) | Aromatic ring hydrogenation (Rh/C, H₂) |

| Stereocontrol | Achieved at the reduction step; often yields diastereomeric mixtures requiring separation. Chiral reducing agents can improve selectivity. | Established during hydrogenation; can be difficult to control and may lead to complex mixtures of stereoisomers. |

| Scalability | Generally good. Reduction is a robust and scalable reaction. | Can be challenging due to the need for high-pressure hydrogenation equipment and catalyst handling. |

| Pros | Convergent, modular, generally higher-yielding for specific stereoisomers post-purification. | Potentially shorter route if a suitably substituted pyridine is available. |

| Cons | May require more steps to synthesize the ketone precursor. Diastereomer separation can be difficult. | High-pressure equipment needed. Catalyst can be expensive. Control of stereochemistry is a major challenge. |

Safety and Handling

-

Di-tert-butyl dicarbonate ((Boc)₂O): A flammable solid and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. It is corrosive and toxic. Avoid contact with acid and water during storage and handling.

-

Catalytic Hydrogenation: Requires specialized high-pressure equipment. Hydrogen gas is extremely flammable and forms explosive mixtures with air. Catalysts like Rh/C can be pyrophoric upon exposure to air after the reaction. Handle with extreme care.

-

General Hazards: The target molecule, tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle with appropriate PPE, including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is most reliably achieved through the ketone reduction pathway (Route 1) . While it may involve more steps for the synthesis of the precursor, it offers superior control and predictability, particularly concerning the stereochemical outcome after chromatographic separation. The reaction conditions are generally mild and highly scalable. The pyridine hydrogenation route (Route 2) serves as a viable alternative, especially if a highly functionalized pyridine starting material is accessible, but it presents significant challenges in controlling stereochemistry and requires specialized equipment for high-pressure reactions. For researchers in drug development, the robustness and adaptability of the ketone reduction route make it the preferred method for accessing this versatile building block.

References

-

Miller, S. et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]

- Google Patents. (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

PubChem. (n.d.). tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

- 1. tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate | C10H20N2O3 | CID 72447675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure a thorough understanding.

Introduction

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (Molecular Formula: C₁₀H₂₀N₂O₃, Molecular Weight: 216.28 g/mol ) is a bifunctional molecule incorporating a piperidine ring, a secondary alcohol, and a tert-butoxycarbonyl (Boc) protecting group.[1] This structural arrangement makes it a valuable building block in the synthesis of various biologically active compounds. A precise and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This guide details the expected spectroscopic data and provides a framework for its interpretation.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. The key structural features to be identified are the N-Boc group, the piperidine ring protons, the carbon backbone, the hydroxyl group, and the secondary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH and OH).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| C(CH₃)₃ | ~1.45 | singlet | 9H | - |

| Piperidine ring protons | 1.5 - 3.8 | multiplets | 8H | J-coupling |

| CH-OH | ~3.9 | multiplet | 1H | J-coupling |

| CH-NHBoc | ~3.6 | multiplet | 1H | J-coupling |

| NH (Boc) | ~4.8 | broad singlet | 1H | - |

| OH | variable | broad singlet | 1H | - |

| NH (piperidine) | variable | broad singlet | 1H | - |

-

tert-Butyl Group: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.45 ppm.[2] This is a characteristic signal for the Boc protecting group.

-

Piperidine Ring Protons: The protons on the piperidine ring will present as a complex series of multiplets in the region of 1.5 to 3.8 ppm due to diastereotopicity and spin-spin coupling.

-

Methine Protons: The protons on the carbons bearing the hydroxyl (CH-OH) and the N-Boc group (CH-NHBoc) are expected to be downfield, around 3.6-3.9 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms.

-

Exchangeable Protons: The NH proton of the carbamate, the hydroxyl proton, and the piperidine NH proton will appear as broad singlets with chemical shifts that are highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C(CH₃)₃ | ~28.5 |

| C(CH₃)₃ | ~79.5 |

| C=O (carbamate) | ~156.0 |

| Piperidine ring carbons | 40 - 70 |

| CH-OH | ~65 |

| CH-NHBoc | ~50 |

-

tert-Butyl Group Carbons: The three equivalent methyl carbons will appear around 28.5 ppm, and the quaternary carbon will be found at approximately 79.5 ppm.[2]

-

Carbamate Carbonyl: The carbonyl carbon of the Boc group is expected in the downfield region, around 156.0 ppm.[2]

-

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the 40-70 ppm range. The carbons directly attached to the nitrogen and oxygen atoms (CH-OH and CH-NHBoc) will be the most downfield in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Predicted IR Absorption Bands and Interpretation

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad |

| N-H stretch (amine & carbamate) | 3100-3500 | Medium, broad |

| C-H stretch (alkane) | 2850-3000 | Medium to strong |

| C=O stretch (carbamate) | 1680-1720 | Strong, sharp |

| N-H bend (amine & carbamate) | 1500-1650 | Medium |

| C-O stretch (alcohol & carbamate) | 1000-1300 | Strong |

The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch of the alcohol and the N-H stretches. A very strong and sharp peak around 1700 cm⁻¹ is a clear indicator of the carbamate carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data and Interpretation

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 217.15 | Protonated molecular ion |

| [M-C₄H₈]⁺ or [M-56]⁺ | 161.10 | Loss of isobutylene from the Boc group |

| [M-C₅H₉O₂]⁺ or [M-101]⁺ | 116.10 | Loss of the entire Boc group |

The ESI mass spectrum is expected to show a strong signal for the protonated molecule at m/z 217.15. A characteristic fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da) under in-source fragmentation or in tandem MS experiments.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. Each technique offers complementary information that, when integrated, allows for an unambiguous confirmation of the molecule's structure and purity. This guide provides the foundational knowledge and expected data for researchers working with this important synthetic intermediate, ensuring high standards of scientific integrity and quality control in drug discovery and development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

tert-Butyl N-(5-hydroxypiperidin-3-yl)carbamate: A Keystone Chiral Building Block for Modern Drug Discovery

Abstract

The 3,5-disubstituted chiral piperidine scaffold is a privileged structural motif in modern medicinal chemistry, conferring favorable physicochemical properties and enabling precise three-dimensional interactions with biological targets. Within this class of building blocks, tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate has emerged as a particularly valuable and versatile intermediate. Its inherent chirality, coupled with orthogonally protected amino and hydroxyl functionalities, allows for directed and stereocontrolled elaboration into complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, stereochemical considerations, analytical characterization, and strategic applications of this building block, with a particular focus on its pivotal role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

The Strategic Value of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, which serves as a reliable non-planar scaffold to orient functional groups in precise vectors, thereby optimizing interactions with protein binding sites.[2][3]

Chirality: The Driver of Potency and Selectivity

The introduction of stereocenters onto the piperidine ring dramatically expands its utility. Chiral substituents can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][3] The distinct spatial arrangement of functional groups in different enantiomers or diastereomers leads to differential binding affinities for chiral biological targets like enzymes and receptors. A well-defined stereochemistry is often the key to unlocking desired therapeutic activity while minimizing off-target effects and associated toxicities.[2]

tert-Butyl N-(5-hydroxypiperidin-3-yl)carbamate: A Bifunctional Chiral Asset

The title compound, tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, is a prime example of a high-value chiral building block. It possesses two stereocenters at the C3 and C5 positions, giving rise to four possible stereoisomers: the cis enantiomeric pair ((3R,5S) and (3S,5R)) and the trans enantiomeric pair ((3R,5R) and (3S,5S)).

The strategic importance of this molecule lies in its bifunctional nature, with two distinct and differentially protected nucleophilic centers:

-

A Boc-protected Amine: The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the C3-amine. This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the amine.

-

A Free Hydroxyl Group: The C5-hydroxyl group offers a handle for further functionalization, such as etherification, esterification, or oxidation.

-

A Secondary Amine: The piperidine ring nitrogen can be functionalized through alkylation or acylation, often serving as the point of attachment to a larger molecular scaffold.

This orthogonal protection scheme grants chemists precise control over the synthetic sequence, enabling the selective elaboration of the molecule in a stepwise fashion.

Caption: Functional diversity of the title building block.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 3,5-disubstituted piperidines is a non-trivial challenge in organic synthesis. Strategies generally fall into two categories: chiral resolution of a racemic mixture or an asymmetric synthesis that establishes the desired stereocenters from the outset.

Chiral Resolution via Diastereomeric Salt Formation

A common industrial approach involves the synthesis of a racemic or diastereomeric mixture of 3-amino-5-hydroxypiperidine derivatives, followed by resolution using a chiral acid. This method leverages the differential solubility of the resulting diastereomeric salts.

Protocol 1: Exemplar Resolution of (R)-3-Aminopiperidine

This protocol illustrates a widely used principle for resolving chiral amines, which is adaptable for the separation of the diastereomers of 3-aminopiperidine intermediates prior to hydroxylation or protection steps.

-

Salt Formation: A racemic mixture of the aminopiperidine derivative is dissolved in a suitable solvent system (e.g., a mixture of alcohols and/or esters). An enantiomerically pure resolving agent, such as D-mandelic acid or a chiral cyclic phosphoric acid, is added.[4]

-

Selective Crystallization: The solution is heated to ensure complete dissolution and then slowly cooled. One diastereomeric salt will preferentially crystallize from the solution due to its lower solubility. Stirring at a controlled temperature for several hours can enhance the yield and purity of the crystals.[4]

-

Isolation: The crystallized salt is isolated by filtration, washed with a cold solvent to remove the mother liquor containing the more soluble diastereomer, and dried.

-

Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base (e.g., NaOH solution) to neutralize the chiral acid. The liberated, enantiomerically enriched free amine can then be extracted into an organic solvent.[5]

-

Protection: The resulting chiral amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final Boc-protected chiral building block.

Caption: Workflow for chiral resolution via diastereomeric salts.

Chemoenzymatic and Asymmetric Synthesis

Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to avoid resolution steps, which are inherently limited to a 50% theoretical yield. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, are particularly powerful.

Dynamic kinetic resolution (DKR) is an advanced strategy that combines rapid racemization of the starting material with a stereoselective reaction, theoretically enabling a 100% yield of a single stereoisomer.[2][6] Biocatalytic methods using enzymes like amine oxidases, imine reductases (IREDs), or transaminases can convert prochiral ketones or racemic amines into enantiopure products with high efficiency and selectivity.[2][7]

For instance, a prochiral N-protected 5-hydroxy-3-piperidone could be subjected to asymmetric reduction using a ketoreductase enzyme or a chiral metal catalyst to set the stereochemistry of both the amino and hydroxyl groups simultaneously or sequentially.

Physicochemical and Analytical Characterization

Rigorous analytical characterization is essential to confirm the chemical identity, purity, and stereochemical integrity of the building block.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [8] |

| Molecular Weight | 216.28 g/mol | [8] |

| Appearance | White to off-white solid | [8] |

| Predicted Boiling Point | 363.4 ± 42.0 °C | [8] |

| Predicted Density | 1.11 ± 0.1 g/cm³ | [8] |

Spectroscopic Analysis (NMR)

-

¹H NMR: Key signals would include the large singlet for the tert-butyl group (~1.4 ppm), multiplets for the piperidine ring protons (typically spanning 1.5-4.0 ppm), and signals for the N-H and O-H protons, which may be broad and exchangeable. The chemical shifts and coupling constants of the protons at C3 and C5 are diagnostic for determining the cis or trans relative stereochemistry.

-

¹³C NMR: Expected signals include those for the tert-butyl group (C at ~80 ppm, CH₃ at ~28 ppm), the carbonyl of the Boc group (~155 ppm), and the piperidine ring carbons, with those attached to heteroatoms (C3, C5) appearing further downfield.[9][10]

Chromatographic Purity and Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs) are the gold-standard techniques for determining enantiomeric purity.

Protocol 2: General Chiral HPLC Method Development

-

Column Screening: A screening of various polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) is the first step. Immobilized phases (e.g., Chiralpak IA, IB, IC, etc.) are often preferred due to their broader solvent compatibility.[11]

-

Mobile Phase Selection:

-

Normal Phase: Typically mixtures of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol) are used. Small amounts of an additive like diethylamine (for basic compounds) may be required to improve peak shape.

-

Polar Organic/Reversed-Phase: For more polar compounds, mixtures of acetonitrile or methanol with water and additives (e.g., formic acid, ammonia) can be effective.

-

-

Method Optimization: Once initial separation is achieved, parameters such as the type and percentage of the alcohol modifier, flow rate, and column temperature are optimized to maximize resolution (Rs > 1.5) and minimize analysis time.

-

Detection: UV detection is commonly used. If the analyte lacks a strong chromophore, pre-column derivatization with a UV-active agent may be necessary.[12]

Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC for chiral separations, offering faster analysis times and reduced consumption of organic solvents.[13][14]

Caption: Workflow for chiral chromatographic method development.

Application in Drug Development: The Case of DPP-4 Inhibitors

The primary application driving the demand for chiral tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is its use as a key intermediate in the synthesis of "gliptin" drugs, a class of oral antihyperglycemic agents that inhibit the enzyme Dipeptidyl Peptidase-4 (DPP-4).[15]

Mechanism of Action of DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][11] These hormones are released by the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, "gliptins" prolong the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[11][16]

Caption: Mechanism of action of DPP-4 inhibitors.

The Role of the 3-Aminopiperidine Scaffold in DPP-4 Inhibitors

Many potent DPP-4 inhibitors, such as Trelagliptin, feature a 3-aminopiperidine moiety.[16][17] This scaffold is crucial for binding to the active site of the DPP-4 enzyme. Structure-activity relationship (SAR) studies have shown that the basic nitrogen of the piperidine ring often forms a key salt bridge interaction with acidic residues in the S2 sub-pocket of the enzyme, such as Glutamic acid residues (Glu205, Glu206).[18][19] The stereochemistry of the amino group is critical for orienting the rest of the inhibitor molecule to achieve optimal interactions with other sub-pockets (S1) of the active site, thereby maximizing potency and selectivity.[4]

The synthesis of Trelagliptin, for example, involves the nucleophilic substitution of a chloropyrimidinedione intermediate with the (R)-enantiomer of 3-aminopiperidine.[5][17][20] Using the Boc-protected chiral building block allows for a controlled reaction at the ring nitrogen, followed by a final deprotection step to reveal the crucial primary amine.[21]

Conclusion and Future Perspectives

tert-Butyl N-(5-hydroxypiperidin-3-yl)carbamate and its individual stereoisomers are high-value building blocks that provide a robust and versatile platform for the synthesis of complex chiral molecules. Their utility is demonstrably proven in the industrial-scale synthesis of important pharmaceuticals, most notably DPP-4 inhibitors. The strategic placement of orthogonal protecting groups on a stereochemically defined piperidine core allows for precise and predictable synthetic planning. As drug discovery continues to venture into more complex and three-dimensional chemical space, the demand for sophisticated, ready-to-use chiral building blocks like this will only intensify. Future work will likely focus on developing even more efficient and scalable asymmetric syntheses and exploring the application of these scaffolds in new therapeutic areas beyond metabolic diseases.

References

- CN113121414A - Synthetic method of trelagliptin intermediate - Google P

-

Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety - Journal of Medicinal and Nanomaterials Chemistry. (URL: [Link])

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - NIH. (URL: [Link])

- CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate - Google P

- CN104961726A - Preparation method of trelagliptin - Google P

-

Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution - ACS Publications. (URL: [Link])

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH. (URL: [Link])

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC - NIH. (URL: [Link])

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

-

13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. (URL: [Link])

-

Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (URL: [Link])

-

and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (URL: [Link])

-

Stationary phases for the separation of stereoisomers by supercritical fluid chromatography | Request PDF - ResearchGate. (URL: [Link])

-

Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (URL: [Link])

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed. (URL: [Link])

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText. (URL: [Link])

-

Journal of Chromatography A - AFMPS. (URL: [Link])

-

Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids | Request PDF - ResearchGate. (URL: [Link])

-

Piperidine DPP-IV inhibitors. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (URL: [Link])

-

Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors - Pharmacia. (URL: [Link])

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (URL: [Link])

- CN105669645B - Preparation method of trelagliptin and succinate thereof - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 8. CN113121414A - Synthetic method of trelagliptin intermediate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]

- 16. jmnc.samipubco.com [jmnc.samipubco.com]

- 17. CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate - Google Patents [patents.google.com]

- 18. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oatext.com [oatext.com]

- 20. CN105669645B - Preparation method of trelagliptin and succinate thereof - Google Patents [patents.google.com]

- 21. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Utilization of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate in Synthetic Chemistry

Introduction: A Versatile Building Block for Novel Piperidine Scaffolds

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a common scaffold in many biologically active compounds, functionalized with a secondary alcohol and a Boc-protected amine. This arrangement allows for selective chemical modifications at three distinct positions: the secondary amine of the piperidine ring, the hydroxyl group, and the protected primary amine after deprotection. The strategic placement of the hydroxyl and amino groups on the piperidine core makes it an ideal starting material for the synthesis of a diverse range of substituted piperidines, which are key components of numerous pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the chemical properties, safety information, and detailed experimental protocols for the application of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate in common synthetic transformations.

Chemical and Physical Properties

tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate is typically a white to off-white solid at room temperature.[3] A thorough understanding of its physical and chemical properties is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate | PubChem[4] |

| CAS Number | 1502766-14-4 | PubChem[4] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | PubChem[4] |

| Molecular Weight | 216.28 g/mol | PubChem[4] |

| Appearance | White solid | ChemicalBook[3] |

| Boiling Point | 363.4±42.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.11±0.1 g/cm³ (Predicted) | ChemicalBook[3] |

| pKa | 12.06±0.40 (Predicted) | ChemicalBook[3] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | ChemicalBook[3] |

Safety and Handling

Appropriate safety precautions must be taken when handling tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure are necessary.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator.

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Experimental Protocols

The synthetic utility of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate stems from the ability to selectively functionalize its different reactive sites. Below are detailed protocols for key transformations.

Protocol 1: O-Alkylation of the Hydroxyl Group

This protocol describes the alkylation of the secondary hydroxyl group via a Williamson ether synthesis. The Boc-protected amine is stable under these basic conditions.

Sources

- 1. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. tert-Butyl (5-hydroxypiperidin-3-yl)carbamate | 1502766-14-4 [chemicalbook.com]

- 4. tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate | C10H20N2O3 | CID 72447675 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Introduction: Navigating the Critical Step of Boc Deprotection in Piperidine Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity, particularly in the protection of amine functionalities. Its removal, or deprotection, is a pivotal step in the synthesis of countless pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of methodologies for the Boc deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, a key building block in medicinal chemistry. The presence of a secondary hydroxyl group on the piperidine ring introduces a layer of complexity, necessitating careful consideration of reaction conditions to ensure high yield and purity of the desired product, 3-amino-5-hydroxypiperidine.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a mechanistic understanding of the deprotection process, the rationale behind the choice of reagents and conditions, and strategies to mitigate potential side reactions.

Chemical Structures

| Compound | Structure |

| tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate |  |

| 3-amino-5-hydroxypiperidine |  |

Core Principles of Boc Deprotection: An Acid-Catalyzed Cascade

The lability of the Boc group under acidic conditions is the foundation of its utility. The generally accepted mechanism involves a series of steps initiated by protonation of the carbamate.[1]

Figure 1: General mechanism of acid-catalyzed Boc deprotection.

The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid (H+). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2] The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The liberated amine is then protonated in the acidic medium to form the corresponding salt.[2]

A critical consideration in this mechanism is the fate of the highly reactive tert-butyl cation.[3] This electrophile can be scavenged by nucleophiles present in the reaction mixture, potentially leading to unwanted side products. In the case of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, the secondary hydroxyl group presents a potential nucleophilic site for O-tert-butylation.

Methodologies for Boc Deprotection

The choice of deprotection method is dictated by the overall stability of the substrate and the presence of other functional groups. For tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, the primary considerations are the efficiency of Boc removal and the prevention of side reactions involving the hydroxyl group.

Method 1: Acidic Deprotection with Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong, volatile acid commonly employed for Boc deprotection due to its efficacy and the ease of its removal during workup.[1] It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM).

Rationale for Experimental Choices:

-

TFA Concentration: A concentration of 20-50% TFA in DCM is generally sufficient for rapid and complete deprotection at room temperature.[4] Higher concentrations can be used but may increase the risk of side reactions.

-

Solvent: Dichloromethane is a common choice due to its ability to dissolve a wide range of organic compounds and its inertness under acidic conditions.

-

Temperature: The reaction is typically performed at room temperature. Lowering the temperature to 0 °C can help to suppress potential side reactions if the substrate is particularly sensitive.

-

Scavengers: The generation of the tert-butyl cation can lead to O-alkylation of the hydroxyl group. To mitigate this, a carbocation scavenger such as triethylsilane (TES) can be added to the reaction mixture.[5][6] TES reacts with the tert-butyl cation to form the volatile and inert tert-butyltriethylsilane.

Detailed Protocol:

-

Preparation: Dissolve tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M).

-

Addition of Scavenger (Optional but Recommended): Add triethylsilane (1.1-1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Acid Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., a 1:1 v/v mixture) dropwise to the stirred solution. A typical final TFA concentration is 20-50%.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

For highly polar products like 3-amino-5-hydroxypiperidine, direct precipitation of the TFA salt may be challenging. An alternative is to co-evaporate the residue with toluene to azeotropically remove residual TFA.[7]

-

The resulting residue, the TFA salt of the product, can be used directly in the next step or neutralized. To obtain the free amine, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.

-

The free amine, being polar, may be difficult to extract into common organic solvents. Continuous liquid-liquid extraction or the use of a more polar solvent like a mixture of isopropanol and chloroform may be necessary. Alternatively, ion-exchange chromatography can be employed for purification and isolation of the free amine.[2]

-

Method 2: Acidic Deprotection with Hydrochloric Acid (HCl) in Dioxane

An alternative to TFA is the use of a solution of hydrogen chloride in an organic solvent, most commonly 1,4-dioxane.[8] This method often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.[4]

Rationale for Experimental Choices:

-

Reagent: A 4M solution of HCl in dioxane is commercially available and widely used for its convenience and effectiveness.[9][10]

-

Solvent: Dioxane is a good solvent for many organic compounds and is stable to the acidic conditions. Anhydrous conditions are generally preferred to avoid potential hydrolysis of other functional groups.

-

Precipitation: The hydrochloride salt of the product is often less soluble in dioxane or other non-polar solvents, leading to its precipitation from the reaction mixture. This provides a simple method of isolation by filtration.

Detailed Protocol:

-

Preparation: Dissolve tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or suspend it directly in the HCl/dioxane solution.

-

Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the substrate at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate during the reaction.

-

Monitoring and Isolation: Monitor the reaction by TLC or LC-MS. If a precipitate forms, collect the solid by filtration, wash with a non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum.

-

Workup (if no precipitation occurs): If the product remains in solution, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt can then be triturated with diethyl ether to induce solidification and then collected by filtration.[7] The free amine can be obtained by neutralization as described in the TFA protocol.

Method 3: Thermal Deprotection

For substrates that are sensitive to strong acids, thermal deprotection offers a milder alternative. This method relies on heating the Boc-protected compound in a suitable solvent to induce the cleavage of the Boc group without the need for an acid catalyst.[11]

Rationale for Experimental Choices:

-

Temperature: Higher temperatures are required to provide the activation energy for the thermal cleavage of the C-O bond of the carbamate. The optimal temperature is substrate-dependent but typically ranges from 100 to 250 °C.

-

Solvent: High-boiling point solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or even water can be used. The choice of solvent can influence the reaction rate and selectivity.

-

Chemoselectivity: Thermal deprotection can be advantageous when other acid-labile protecting groups are present in the molecule.

Detailed Protocol:

-

Preparation: Dissolve tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq) in a high-boiling point solvent such as DMF or DMSO.

-

Reaction: Heat the solution to a temperature between 120-180 °C. The optimal temperature and reaction time should be determined empirically for this specific substrate.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. The product can be isolated by removing the high-boiling solvent under high vacuum. Due to the polar nature of the product, purification may require column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol/Ammonia) or crystallization.

Comparison of Deprotection Methods

| Method | Reagents/Conditions | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |

| TFA Deprotection | 20-50% TFA | Dichloromethane (DCM) | 0 - Room Temp | 1-4 hours | >90%[12] | Fast, reliable, and uses volatile reagents for easy removal. | Strongly acidic, potential for side reactions (O-alkylation), TFA is corrosive. |

| HCl in Dioxane | 4M HCl in Dioxane | 1,4-Dioxane | Room Temp | 1-4 hours | >95%[4] | Often leads to precipitation of the HCl salt, simplifying isolation. | Dioxane is a suspected carcinogen, requires anhydrous conditions. |

| Thermal Deprotection | Heat | DMF, DMSO, or Water | 120-180 °C | 2-24 hours | Variable | Acid-free conditions, useful for acid-sensitive substrates. | High temperatures may not be suitable for all substrates, can lead to other side reactions, requires high-boiling solvents. |

Troubleshooting and Mitigation of Side Reactions

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient acid, low temperature, or short reaction time. | Increase the amount of acid, allow the reaction to proceed for a longer time, or gently warm the reaction mixture. |

| O-tert-butylation of the Hydroxyl Group | Reaction of the hydroxyl group with the tert-butyl cation generated during deprotection. | Add a carbocation scavenger such as triethylsilane (TES) or anisole to the reaction mixture.[5] |

| Formation of Other Unidentified Byproducts | Substrate degradation under strongly acidic or high-temperature conditions. | Lower the reaction temperature, use a milder acid, or consider a non-acidic deprotection method. |

| Difficult Product Isolation | The high polarity and water solubility of the deprotected amine. | Isolate the product as its salt (TFA or HCl). For the free amine, use ion-exchange chromatography or continuous liquid-liquid extraction. |

Experimental Workflow Visualization

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.arizona.edu [experts.arizona.edu]

- 11. researchgate.net [researchgate.net]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

Technical Support Center: Optimizing Boc Deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Welcome to the technical support center for the optimization of Boc deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet potentially challenging synthetic step. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the Boc deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, offering insights into their root causes and providing actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

Potential Causes & Solutions:

-

Insufficient Acid Stoichiometry or Concentration: The rate of Boc cleavage can be highly dependent on the concentration of the acid.[1] In some cases, it can even show a second-order dependence.[2]

-

Inadequate Reaction Time or Temperature: While many Boc deprotections proceed to completion at room temperature, sterically hindered or electronically deactivated substrates may require more forcing conditions.[1]

-

Solution: Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, consider allowing it to stir for a longer period (e.g., 2-4 hours or overnight). Gentle heating (e.g., to 40-50 °C) can also accelerate the reaction, but should be used cautiously to avoid side reactions.[3]

-

-

Water Contamination: The presence of water can hydrolyze the acid, reducing its effective concentration and slowing down the deprotection.

-

Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use.

-

Issue 2: Formation of Side Products

Symptom: TLC or LC-MS analysis reveals the presence of unexpected impurities alongside the desired product.

Potential Causes & Solutions:

-

t-Butylation of Nucleophiles: The Boc deprotection mechanism generates a tert-butyl cation, which is a potent electrophile.[2][4] This cation can alkylate nucleophilic sites on your substrate or product, such as the hydroxyl group or even the newly formed amine.[2]

-

Solution: Employ a cation scavenger. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole. These additives readily react with the tert-butyl cation, preventing it from reacting with your molecule of interest. A typical protocol would involve adding 1-2 equivalents of the scavenger to the reaction mixture.

-

-

Esterification of the Hydroxyl Group: If using a strong acid like TFA in an alcohol solvent (e.g., methanol), there is a risk of forming the corresponding trifluoroacetate ester at the hydroxyl position.

-

Solution: Whenever possible, use a non-nucleophilic solvent like DCM or dioxane.[2] If an alcohol solvent is necessary, consider using a milder acid or a different deprotection method.

-

Issue 3: Difficult Product Isolation and Purification

Symptom: The final product, 5-aminopiperidin-3-ol, is difficult to extract from the aqueous phase or challenging to purify by column chromatography.

Potential Causes & Solutions:

-

High Polarity and Water Solubility: The deprotected product is a di-functional amine and alcohol, making it highly polar and water-soluble. This can lead to poor extraction into organic solvents.

-

Solution 1 (Salt Formation and Trituration): After completion of the reaction, concentrate the mixture in vacuo. The resulting product will be the salt of the acid used (e.g., trifluoroacetate or hydrochloride salt). This salt can often be precipitated or triturated with a non-polar solvent like diethyl ether or hexane to afford a solid, which can be collected by filtration.

-

Solution 2 (Ion-Exchange Chromatography): For challenging purifications, consider using a strong cation exchange (SCX) resin. The crude reaction mixture can be loaded onto the column, washed with a non-polar solvent to remove impurities, and the desired product can then be eluted with a solution of ammonia in methanol.

-

Solution 3 (Lyophilization): If the product is isolated as a salt from an aqueous solution, lyophilization (freeze-drying) can be an effective method to obtain the solid product without resorting to high temperatures.[5]

-

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the Boc deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate.

Q1: What is the underlying mechanism of acid-catalyzed Boc deprotection?

The acid-catalyzed cleavage of a Boc group is a well-established E1 elimination reaction.[1] The process involves three key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[6][7]

-

Carbocation Formation: This protonation weakens the C-O bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][7]

-

Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide gas and the free amine.[6][7] The resulting amine is then typically protonated by the excess acid in the reaction mixture to form the corresponding salt.

Caption: Acid-catalyzed Boc deprotection mechanism and potential side reaction.

Q2: Which acidic condition is best for my substrate: TFA/DCM or HCl/dioxane?

Both TFA in DCM and HCl in dioxane are standard and effective reagents for Boc deprotection. The choice often depends on the specific requirements of your synthesis.

| Reagent System | Advantages | Disadvantages |

| TFA in DCM | - Highly effective and fast.[3] - TFA is volatile and easily removed in vacuo. | - Can be harsh and may cleave other acid-sensitive protecting groups. - Generates a trifluoroacetate salt, which can sometimes be difficult to handle. |

| HCl in Dioxane | - Generally considered milder than TFA.[3] - Forms a hydrochloride salt, which is often a crystalline solid and easier to isolate. | - Dioxane is a peroxide-former and has a higher boiling point, making it slightly more difficult to remove. - Commercial solutions of HCl in dioxane can degrade over time. |

Recommendation: For a first attempt, 4M HCl in dioxane is often a good starting point due to its milder nature. If the reaction is unsuccessful or too slow, switching to TFA/DCM is a reasonable next step.

Q3: Are there any non-acidic methods for Boc deprotection that I can try?

Yes, several alternative methods exist for Boc deprotection, which can be particularly useful if your molecule contains other acid-sensitive functional groups.

-

Thermal Deprotection: Heating the Boc-protected compound in a high-boiling point solvent like toluene, xylene, or even under neat conditions can effect deprotection.[8][9] Microwave-assisted thermal deprotection can significantly accelerate this process.[10][11]

-

Lewis Acid-Mediated Deprotection: A variety of Lewis acids, such as ZnBr₂, Mg(ClO₄)₂, and TMSI, can be used to cleave the Boc group under milder conditions than strong Brønsted acids.[12]

-

Neutral Conditions with Fluorinated Alcohols: Refluxing the substrate in a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can also remove the Boc group.[10][11]

Q4: How can I effectively monitor the progress of my deprotection reaction?

Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.

-

Staining: Since the starting material and product are both amines, they will stain with ninhydrin. However, the primary amine of the product will typically give a much stronger color (usually a deep purple or blue) compared to the carbamate of the starting material. This difference in staining intensity can be used to gauge the progress of the reaction.

-

Co-spotting: It is always good practice to co-spot the reaction mixture with the starting material on the TLC plate to accurately determine if the starting material has been consumed.

For more quantitative analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

III. Experimental Protocols

Protocol 1: Standard Boc Deprotection with HCl in Dioxane

-

Dissolve the tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq) in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or DCM).

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., every 30 minutes).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Triturate the resulting residue with diethyl ether, collect the solid by filtration, and wash with additional diethyl ether to afford the hydrochloride salt of 5-aminopiperidin-3-ol.

Protocol 2: Boc Deprotection with TFA in DCM using a Scavenger

-

Dissolve the tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate (1.0 eq) and a cation scavenger (e.g., anisole, 1.5 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

-

Concentrate the reaction mixture in vacuo.

-

Co-evaporate with toluene (2-3 times) to remove residual TFA.

-

Proceed with purification (e.g., precipitation, ion-exchange chromatography).

Caption: General workflow for TFA-mediated Boc deprotection.

By understanding the underlying principles and potential pitfalls of the Boc deprotection of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate, researchers can effectively troubleshoot and optimize their experimental conditions to achieve high yields of the desired product.

IV. References

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table]. Retrieved from [Link]

-

Ganesan, A. (2009). Deprotection of N-BOC compounds. (EP2070899A1). Google Patents. Retrieved from

-

Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]

-

Plouffe, B., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Sustainable Chemistry & Engineering, 4(11), 6092-6098.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.

-

Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

Osei, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531-24537.

-

Sharma, G. V., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances, 5(110), 90585-90591.

-

The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

-

Belghiche, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3).

-

Léger, R., et al. (2007). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. QSAR & Combinatorial Science, 26(5), 639-642.

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. reddit.com [reddit.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: A Guide to Improving Yield in the Synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in their synthetic endeavors. Our goal is to provide field-proven insights and troubleshooting strategies to help you overcome common challenges and significantly improve your reaction yields and product purity.

The synthesis of this molecule, while conceptually straightforward, involves critical steps where minor variations in protocol can lead to substantial differences in outcome. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in the lab.

Core Synthetic Pathway: An Overview

The most prevalent and reliable method for preparing tert-butyl N-(5-hydroxypiperidin-3-yl)carbamate involves the diastereoselective reduction of its ketone precursor, tert-butyl N-(5-oxopiperidin-3-yl)carbamate. The efficiency of this single transformation is the primary determinant of the overall yield and purity.

Caption: General workflow for the synthesis via ketone reduction.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<60%). What are the most critical factors I should investigate first?

Low yield is a common issue that can typically be traced to one of three areas: the quality of the starting material, the conditions of the reduction reaction, or losses during work-up and purification.

-

Starting Material Integrity: The stability of the ketone precursor, tert-butyl N-(5-oxopiperidin-3-yl)carbamate, can be a concern. It is a β-amino ketone, which can be susceptible to degradation over time or in the presence of trace acids or bases. Before starting, confirm the purity of your ketone by ¹H NMR. Impurities here will invariably lead to a lower yield of the desired product.

-

Reduction Efficiency: This is the most critical step. Incomplete reaction or the formation of side products during the reduction will directly impact your yield. The choice of reducing agent, solvent, and temperature are paramount. Sodium borohydride (NaBH₄) in methanol is standard, but its reactivity is highly temperature-dependent.

-

Product Loss During Extraction: The target molecule has both a free hydroxyl group and a secondary amine, making it relatively polar and possessing some water solubility. During the aqueous work-up, ensure you are using an appropriate extraction solvent (like ethyl acetate or dichloromethane) and perform multiple extractions (at least 3-4 times) to maximize recovery from the aqueous layer. Salting out by saturating the aqueous phase with NaCl can also significantly improve extraction efficiency.

Q2: I'm observing a significant amount of unreacted ketone in my crude product by TLC and NMR. How can I drive the reduction to completion?

Seeing unreacted starting material indicates that the reducing agent was either insufficient in quantity or insufficiently reactive under the chosen conditions.

-